molecular formula C22H25N3O2 B11343521 1-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one

1-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one

Cat. No.: B11343521
M. Wt: 363.5 g/mol
InChI Key: YRCHHZQPAAUKOR-UHFFFAOYSA-N
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Description

1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine ring and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the phenoxyethyl group and the pyrrolidine ring. The final step involves the formation of the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-1-YL}PROPAN-1-ONE is unique due to its combination of a benzodiazole ring with a pyrrolidine ring and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C22H25N3O2/c1-2-21(26)24-14-8-13-20(24)22-23-18-11-6-7-12-19(18)25(22)15-16-27-17-9-4-3-5-10-17/h3-7,9-12,20H,2,8,13-16H2,1H3

InChI Key

YRCHHZQPAAUKOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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